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Compound of Interest

Compound Name: (Hexan-2-yl)(methyl)amine

CAS No.: 81760-12-5

Cat. No.: B2835823 Get Quote

Executive Summary
The controlled N-methylation of aliphatic amines is a pivotal transformation in medicinal

chemistry, often used to modulate solubility, lipophilicity (LogP), and metabolic stability.

However, primary aliphatic amines like 2-aminohexane present a specific challenge: the

tendency toward uncontrolled "poly-alkylation" (yielding mixtures of secondary, tertiary, and

quaternary ammonium species) when using direct alkylating agents (e.g., MeI).

This guide details two distinct, high-fidelity protocols for the methylation of 2-aminohexane:

Protocol A (Mono-Selective): A reductive amination using Sodium Triacetoxyborohydride

(STAB), optimized for the exclusive synthesis of N-methyl-2-aminohexane.[1][2]

Protocol B (Exhaustive): The Eschweiler-Clarke method for the efficient production of N,N-

dimethyl-2-aminohexane.[1][2]

Substrate Profile & Safety
Target Substrate: 2-Aminohexane (also known as 2-Hexanamine) CAS: 5329-79-3 (Racemic) /

70492-67-0 (S-isomer)[1][2]
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Property Value Critical Note

Molecular Weight 101.19 g/mol --

Boiling Point 116–118 °C

Volatile: Avoid high-vacuum

prolonged drying of the free

base.[1][2]

Density 0.755 g/mL
Less dense than water/DCM.

[1][2]

pKa (Conjugate Acid) ~10.6

Highly basic; requires strong

buffer or base for extraction.[1]

[2]

Safety Flammable, Corrosive
Use fume hood.[1][2] Causes

severe skin burns.[1][2]

Protocol A: Selective Mono-N-Methylation
Objective: Synthesis of secondary amine N-methyl-2-aminohexane. Mechanism: Reductive

amination via an iminium intermediate.[1][2][3][4] Key Reagent: Sodium Triacetoxyborohydride

(STAB).[1][2] Unlike NaBH₄, STAB is mild and does not reduce aldehydes/ketones rapidly,

allowing the equilibrium to favor the imine species before reduction occurs [1].
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Figure 1: Mechanistic pathway for STAB-mediated reductive amination.[1][2] The stability of the

acetoxy-boron complex prevents direct reduction of the aldehyde, ensuring selectivity.

Experimental Procedure
Reagents:

2-Aminohexane (10 mmol, 1.01 g, ~1.34 mL)

Paraformaldehyde (12 mmol, 360 mg) – Preferred over formalin to maintain anhydrous

conditions.

Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g)[1]

Solvent: 1,2-Dichloroethane (DCE) (30 mL) – THF may be substituted if halogenated

solvents are restricted.[1]

Step-by-Step:

Preparation: In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar,

dissolve 2-aminohexane (1.0 equiv) in DCE (0.3 M concentration).

Imine Formation: Add Paraformaldehyde (1.2 equiv) in one portion.[1][2] Stir at room

temperature for 30–60 minutes.

Note: The solution may remain cloudy; this is normal.[1][2] The goal is to establish the

amine-hemiaminal-imine equilibrium.

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 15

minutes.

Caution: Mild exotherm and gas evolution (H₂) may occur.[1][2]

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for

12–16 hours (overnight) under Nitrogen or Argon.

Monitoring: Check by TLC (stain with Ninhydrin or Dragendorff) or GC-MS.[1][2] The

starting primary amine peak should disappear.[1][2]
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Quench: Cool back to 0°C. Quench by slowly adding saturated aqueous NaHCO₃ (30 mL).

Stir vigorously for 20 minutes until gas evolution ceases.

Workup & Isolation (The "Salt" Strategy)
Because the free base product is volatile, isolating it as a hydrochloride salt is recommended

for stability and ease of handling.

Extraction: Extract the quenched mixture with DCM (3 x 20 mL).

Wash: Wash combined organics with brine (1 x 20 mL). Dry over anhydrous Na₂SO₄.[1][2]

Salt Formation: Filter the drying agent.[1][2] Place the filtrate in a clean flask. Slowly add 2.0

equiv of HCl in Dioxane (4M) or bubble HCl gas through the solution.

Evaporation: The hydrochloride salt will likely precipitate or form a gum.[1][2] Evaporate the

solvent under reduced pressure (Rotovap).[1][2]

Result: N-methyl-2-aminohexane hydrochloride (Solid/Hygroscopic solid).[1][2]

Protocol B: Exhaustive N,N-Dimethylation
Objective: Synthesis of tertiary amine N,N-dimethyl-2-aminohexane. Method: Eschweiler-

Clarke Reaction.[1][2][3][4][5][6] Mechanism: Formic acid acts as both the hydride source and

the catalyst.

Experimental Procedure
Reagents:

2-Aminohexane (10 mmol)[1][2]

Formaldehyde (37% aq.[1][2][6] solution, 25 mmol, 2.5 equiv)

Formic Acid (98%, 30 mmol, 3.0 equiv)

Step-by-Step:

Mixing: In a 50 mL RBF, cool Formic Acid to 0°C. Slowly add 2-aminohexane.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/S_-2-Aminohexane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hexanamine
https://pubchem.ncbi.nlm.nih.gov/compound/S_-2-Aminohexane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hexanamine
https://pubchem.ncbi.nlm.nih.gov/compound/S_-2-Aminohexane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hexanamine
https://pubchem.ncbi.nlm.nih.gov/compound/S_-2-Aminohexane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hexanamine
https://pubchem.ncbi.nlm.nih.gov/compound/S_-2-Aminohexane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hexanamine
https://pubchem.ncbi.nlm.nih.gov/compound/S_-2-Aminohexane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hexanamine
https://en.wikipedia.org/wiki/Eschweiler%E2%80%93Clarke_reaction
https://www.youtube.com/watch?v=xYHbklTo5S8
https://www.jk-sci.com/blogs/resource-center/eschweiler-clarke-reaction
https://nrochemistry.com/eschweiler-clarke-reaction/
https://pubchem.ncbi.nlm.nih.gov/compound/S_-2-Aminohexane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hexanamine
https://pubchem.ncbi.nlm.nih.gov/compound/S_-2-Aminohexane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hexanamine
https://nrochemistry.com/eschweiler-clarke-reaction/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2835823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caution: Highly exothermic acid-base reaction.[1][2]

Addition: Add Formaldehyde solution.

Reflux: Attach a reflux condenser. Heat the mixture to 90–100°C for 12 hours.

Observation: CO₂ evolution indicates the reduction is proceeding [2].[1][2]

Workup: Cool to room temperature. Add HCl (1M, 10 mL) and remove excess formaldehyde

via rotary evaporation (if necessary).[1][2]

Basification: Basify the residue with NaOH (4M) until pH > 12.

Critical: The tertiary amine will oil out.[1][2]

Extraction: Extract with Diethyl Ether (3 x 20 mL). Dry over KOH pellets or Na₂SO₄.

Purification: Carefully remove ether (volatile!).[1][2] Distillation is preferred for the tertiary

amine free base.[1][2]

Analytical Validation
To confirm the success of your protocol, utilize the following diagnostic signals:

Method
Primary Amine
(Start)

Secondary Amine
(Protocol A)

Tertiary Amine
(Protocol B)

1H NMR (CDCl3)

ngcontent-ng-

c1989010908=""

_nghost-ng-

c2127666394=""

class="inline ng-star-

inserted">

2.8-3.0 (m, 1H, CH-N)

2.3-2.4 (s, 3H, N-CH3)
2.1-2.2 (s, 6H,

N(CH3)2)

D₂O Exchange
NH₂ protons

disappear
NH proton disappears

No exchangeable

protons

GC-MS M+• = 101 M+[1][2][7]• = 115 M+[1][2]• = 129
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Workflow Summary (DOT Visualization)
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Figure 2: Decision tree for selecting the appropriate methylation protocol based on the desired

endpoint.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/S_-2-Aminohexane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hexanamine
https://pubchem.ncbi.nlm.nih.gov/compound/S_-2-Aminohexane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hexanamine
https://www.benchchem.com/product/b2835823?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/S_-2-Aminohexane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hexanamine
https://en.wikipedia.org/wiki/Eschweiler%E2%80%93Clarke_reaction
https://www.youtube.com/watch?v=xYHbklTo5S8
https://www.jk-sci.com/blogs/resource-center/eschweiler-clarke-reaction
https://nrochemistry.com/eschweiler-clarke-reaction/
https://www.guidechem.com/dictionary/en/70492-67-0.html
https://www.organic-chemistry.org/chemicals/reductions/sodiumtriacetoxyborohydride.shtm
https://www.organic-chemistry.org/abstracts/literature/717.shtm
https://www.organic-chemistry.org/abstracts/literature/717.shtm
https://chemistry.mdma.ch/hiveboard/rhodium/pdf/redamin.stab.pdf
https://www.benchchem.com/product/b2835823#experimental-protocol-for-n-methylation-of-2-aminohexane
https://www.benchchem.com/product/b2835823#experimental-protocol-for-n-methylation-of-2-aminohexane
https://www.benchchem.com/product/b2835823#experimental-protocol-for-n-methylation-of-2-aminohexane
https://www.benchchem.com/product/b2835823#experimental-protocol-for-n-methylation-of-2-aminohexane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2835823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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